4-[(4-CYCLOHEPTYLPIPERAZINO)METHYL]-2,6-DIMETHOXYPHENOL
Description
4-[(4-CYCLOHEPTYLPIPERAZINO)METHYL]-2,6-DIMETHOXYPHENOL is a complex organic compound that features a piperazine ring substituted with a cycloheptyl group and a phenol ring substituted with methoxy groups
Properties
IUPAC Name |
4-[(4-cycloheptylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-24-18-13-16(14-19(25-2)20(18)23)15-21-9-11-22(12-10-21)17-7-5-3-4-6-8-17/h13-14,17,23H,3-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHRAXJEYRZQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CYCLOHEPTYLPIPERAZINO)METHYL]-2,6-DIMETHOXYPHENOL typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with a cycloheptyl group through nucleophilic substitution reactions.
The phenol ring is introduced through a separate synthetic route, often involving the methylation of a hydroxybenzene derivative. The final step involves coupling the piperazine and phenol derivatives under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-CYCLOHEPTYLPIPERAZINO)METHYL]-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the piperazine ring.
Substitution: The methoxy groups on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-CYCLOHEPTYLPIPERAZINO)METHYL]-2,6-DIMETHOXYPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-CYCLOHEPTYLPIPERAZINO)METHYL]-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenol ring, with its methoxy substitutions, can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-CYCLOHEXYLPIPERAZINO)METHYL]-2,6-DIMETHOXYPHENOL: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
4-[(4-CYCLOPENTYLPIPERAZINO)METHYL]-2,6-DIMETHOXYPHENOL: Features a cyclopentyl group, leading to different steric and electronic properties.
Uniqueness
4-[(4-CYCLOHEPTYLPIPERAZINO)METHYL]-2,6-DIMETHOXYPHENOL is unique due to the presence of the cycloheptyl group, which can influence its conformational flexibility and binding interactions. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
